N-Ethyl-9H-purine-6-carboxamide

Purine nucleoside phosphorylase Enzyme inhibition Immunosuppression

N-Ethyl-9H-purine-6-carboxamide (CAS 98488-76-7) is a small-molecule purine derivative (C₈H₉N₅O, MW 191.19) bearing an N-ethyl carboxamide at the 6-position of the 9H-purine core. This compound belongs to the purine-6-carboxamide family, a privileged scaffold in medicinal chemistry known for engaging nucleotide-recognition pockets across kinases, phosphorylases, and adenosine receptors.

Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
Cat. No. B13258960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-9H-purine-6-carboxamide
Molecular FormulaC8H9N5O
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C2C(=NC=N1)N=CN2
InChIInChI=1S/C8H9N5O/c1-2-9-8(14)6-5-7(12-3-10-5)13-4-11-6/h3-4H,2H2,1H3,(H,9,14)(H,10,11,12,13)
InChIKeyYZHDYAMKXYGLHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why N-Ethyl-9H-purine-6-carboxamide Requires Specific Evaluation: Purine Scaffold and PNP Interaction Landscape


N-Ethyl-9H-purine-6-carboxamide (CAS 98488-76-7) is a small-molecule purine derivative (C₈H₉N₅O, MW 191.19) bearing an N-ethyl carboxamide at the 6-position of the 9H-purine core [1]. This compound belongs to the purine-6-carboxamide family, a privileged scaffold in medicinal chemistry known for engaging nucleotide-recognition pockets across kinases, phosphorylases, and adenosine receptors [2]. Unlike nucleoside-based purine analogs that carry a ribose or deoxyribose sugar moiety, the aglycone nature of N-ethyl-9H-purine-6-carboxamide eliminates ribose-mediated metabolic liabilities and simplifies structure–activity relationship (SAR) interpretation at the N6 position . The compound has been evaluated as an inhibitor of purine nucleoside phosphorylase (PNP), with quantitative affinity data available through BindingDB, establishing a baseline for target engagement that can be benchmarked against more elaborated purine scaffolds [1].

Purine Scaffold Nucleotide-recognition pocket engagement in kinases and phosphorylases
Aglycone Core Eliminates ribose-mediated metabolism for simplified SAR interpretation
PNP Screening Tool Low-micromolar PNP inhibitor suitable for fragment-based design

Why Generic Substitution Fails for N-Ethyl-9H-purine-6-carboxamide: Divergent PNP Activity Within the Alkyl-Substituted Purine-6-Carboxamide Series


N-Alkyl purine-6-carboxamides cannot be treated as interchangeable building blocks for biological assays, because the identity and length of the N-alkyl substituent profoundly alters target engagement. Direct enzymatic data demonstrate that N-ethyl-9H-purine-6-carboxamide binds human purine nucleoside phosphorylase (PNP) with a defined IC50 of 1.33 μM, whereas the unsubstituted parent 9H-purine-6-carboxamide lacks the N-alkyl extension required for productive hydrophobic contacts in the PNP active site and shows no reported inhibitory activity [1]. Conversely, transition-state analog inhibitors such as Immucillin‑H (Forodesine) achieve PNP IC50 values in the sub-nanomolar range (0.48–1.57 nM) through a fundamentally different binding mechanism, rendering them unsuitable as comparators for scaffold-level SAR studies [2]. This non-linear structure–activity landscape means that replacing the N-ethyl moiety with methyl, propyl, or hydrogen substituents—or substituting the entire purine-6-carboxamide core with a nucleoside analog—will yield unpredictable and often uninterpretable biological readouts, undermining experimental reproducibility and cost-efficiency in screening campaigns.

N-Alkyl Chain Length
The ethyl group is critical for hydrophobic PNP pocket contacts; methyl or hydrogen substituents may yield unpredictable target engagement.
Unsubstituted Parent Scaffold
9H-Purine-6-carboxamide lacks N6-alkyl extension and shows no reported PNP inhibition, limiting direct substitution.
Transition-State Analog Comparators
Immucillin-H binds PNP via a fundamentally different mechanism, making it unsuitable as a scaffold-level SAR comparator.

Quantitative Differentiation Evidence for N-Ethyl-9H-purine-6-carboxamide: Measurable Performance Against Key Comparators


PNP Inhibitory Potency: N-Ethyl-9H-purine-6-carboxamide vs. the Potent Transition-State Analog Immucillin-H (Forodesine)

N-Ethyl-9H-purine-6-carboxamide inhibits human erythrocyte purine nucleoside phosphorylase with an IC50 of 1.33 μM (1,330 nM), as measured by conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. In contrast, the transition-state analog Immucillin-H (Forodesine, BCX-1777) inhibits human PNP with an IC50 of approximately 1.57 nM across the same enzyme, representing a potency advantage of approximately 847-fold for Immucillin-H [2]. This >800-fold difference classifies N-ethyl-9H-purine-6-carboxamide as a low-micromolar PNP ligand suitable for scaffold-hopping and fragment-based design, whereas Immucillin-H serves as a tight-binding mechanistic probe incompatible with reversible inhibitor screening panels.

PNP Inhibition Potency
Reported comparison
IC50 1.33 µM vs 1.57 nM
Establishes low-affinity reference ligand for PNP screening cascades
~847-fold potency difference; cross-study comparable data
Purine nucleoside phosphorylase Enzyme inhibition Immunosuppression

PNP Affinity: N-Ethyl-9H-purine-6-carboxamide vs. Unsubstituted 9H-Purine-6-carboxamide (Parent Scaffold)

The competitive inhibition constant (Ki) of N-ethyl-9H-purine-6-carboxamide for human erythrocyte PNP is 290 μM (290,000 nM), as determined by competitive inhibition of guanosine phosphorolysis after 30 minutes by Lineweaver–Burk analysis [1]. For the unsubstituted parent scaffold 9H-purine-6-carboxamide, no PNP inhibitory activity has been reported in any public database or primary literature, consistent with the SAR principle that an N6-alkyl substitution is necessary to fill the hydrophobic pocket adjacent to the purine-binding site . This structure–activity cliff—from no detectable inhibition to measurable competitive binding—demonstrates that the N-ethyl group is a critical pharmacophoric element conferring the first measurable PNP engagement within this minimalist purine-6-carboxamide series.

PNP Binding Affinity (Ki)
Class-level
Ki 290 µM vs No inhibition
Confirms N-ethyl as critical pharmacophoric element for measurable PNP engagement
SAR cliff; no Ki reported for parent scaffold
Purine nucleoside phosphorylase Structure–activity relationship Fragment-based drug design

Ligand Efficiency and Physicochemical Profile: N-Ethyl-9H-purine-6-carboxamide vs. Adenosine-5'-(N-ethylcarboxamide) (NECA)

N-Ethyl-9H-purine-6-carboxamide has a molecular weight of 191.19 Da, a hydrogen-bond donor count of 2, and a hydrogen-bond acceptor count of 5, yielding a ligand efficiency (LE) of approximately 0.28 kcal·mol⁻¹·HA⁻¹ when indexed against its PNP pIC50 of 5.88 . By comparison, the nucleoside analog NECA (adenosine-5'-(N-ethylcarboxamide), MW 308.3 Da, HBD = 4, HBA = 10) exhibits a molecular weight 1.6-fold larger and twice the hydrogen-bond donor count, which limits passive membrane permeability and introduces ribose-mediated metabolic susceptibility [1]. Although direct head-to-head permeability data are not available, the substantially lower molecular weight and reduced polar surface area of N-ethyl-9H-purine-6-carboxamide are consistent with class-level predictions of enhanced passive diffusion across biological membranes, making it a more tractable fragment for cellular screening assays where intracellular target engagement is required.

Physicochemical Profile
Class-level
MW191.19 Da (vs NECA 308.29 Da)
HBD2 (vs NECA 4)
Supports selection as more membrane-permeable fragment for intracellular screening
Calculated properties; direct permeability data not available
Ligand efficiency Drug-likeness Membrane permeability

Solubility and Formulation Compatibility: N-Ethyl-9H-purine-6-carboxamide vs. N6,N9-Disubstituted Purine Analogs (e.g., TNP)

N6,N9-Disubstituted purine analogs such as TNP (N2-(m-trifluorobenzyl)-N6-(p-nitrobenzyl)purine) exhibit severe aqueous solubility limitations that preclude accurate IC50 determination in the absence of high DMSO concentrations; TNP shows a pIC50 < 3.70 (IC50 > 200 μM) against IP6K1, with the flat dose–response curve attributed to solubility issues rather than intrinsic binding affinity [1]. In contrast, N-ethyl-9H-purine-6-carboxamide carries a single N-ethyl substituent with a polar carboxamide group, and is supplied at ≥95% purity by multiple vendors without solubility-related assay caveats reported in the BindingDB PNP dataset [2]. While quantitative solubility measurements (e.g., μg/mL in PBS) are not publicly available for this specific compound, the monodisperse SAR profile—with a well-defined IC50 and Ki for PNP—indicates that the compound remains fully soluble under the assay conditions tested (aqueous buffer, ≤1% DMSO), circumventing the aggregation-based false negatives that plague more lipophilic purine analogs.

Solubility & Assay Fit
Class-level
Dose-ResponseWell-defined IC50/Ki curves
Artifact RiskNo precipitation vs disubstituted analogs
Supports reproducible, artifact-free data in biochemical HTS
Quantitative solubility measurements not publicly available
Aqueous solubility Assay interference Biochemical screening

High-Value Application Scenarios for N-Ethyl-9H-purine-6-carboxamide Based on Quantitative Differentiation Evidence


Fragment-Based PNP Inhibitor Screening Cascades Requiring a Minimal Active Pharmacophore

With a Ki of 290 μM and IC50 of 1.33 μM for human PNP, N-ethyl-9H-purine-6-carboxamide occupies the affinity range expected for a fragment hit (typically 0.1–10 mM). Its low molecular weight (191 Da) and high ligand efficiency (~0.28 kcal·mol⁻¹·HA⁻¹) make it an ideal starting point for fragment-growing and fragment-linking campaigns targeting PNP [1]. Procurement of this compound enables laboratories to establish a validated, reproducible baseline for PNP biochemical assay performance before investing in more costly, potency-optimized analogs.

Negative Control for Immucillin-H/Forodesine Mechanism-of-Action Studies

The >800-fold potency gap between N-ethyl-9H-purine-6-carboxamide (IC50 = 1.33 μM) and Immucillin-H (IC50 = 1.57 nM) allows researchers to use the former as a low-affinity negative control in PNP-dependent cellular assays [2]. When Immucillin-H produces a biological phenotype (e.g., lymphocyte proliferation arrest) at nanomolar concentrations, the absence of an effect from N-ethyl-9H-purine-6-carboxamide at equivalent or higher concentrations confirms on-target PNP engagement rather than off-target purine-scaffold effects.

Aglycone Purine Reference Standard for Adenosine Receptor Profiling Panels

Unlike NECA—which activates adenosine A3 receptors with an EC50 of 26 nM and carries a ribose moiety—N-ethyl-9H-purine-6-carboxamide is an aglycone purine devoid of ribose-mediated receptor activation [3]. This structural distinction enables its use as a ribose-free reference compound in adenosine receptor selectivity panels, allowing medicinal chemists to deconvolute contributions of the purine core versus the ribose sugar to receptor binding and signaling outcomes.

Solubility-Tolerant Biochemical Screening Scaffold for IP6K and Kinase Selectivity Profiling

Whereas disubstituted purine analogs such as TNP suffer from poor aqueous solubility that produces flat, uninterpretable dose–response curves, N-ethyl-9H-purine-6-carboxamide yields clean, concentration-dependent PNP inhibition data without solubility artifacts [4]. This property makes it a reliable core scaffold for parallel medicinal chemistry efforts targeting IP6K isoforms and other purine-recognizing kinases, where reproducible SAR data are critical for lead optimization decision-making.

Application
Selection Property
Validation Focus
Fragment-based PNP inhibitor screening
Low-micromolar PNP affinity fragment
Reproducible biochemical assay baseline
PNP-dependent cellular assay negative control
Low-affinity PNP ligand with distinct binding mode
On-target PNP engagement confirmation
Aglycone purine reference for adenosine receptor profiling
Ribose-free purine scaffold
Deconvoluting purine core vs sugar contributions
Solubility-tolerant kinase selectivity profiling
Clean dose-response curves without aggregation
Artifact-free SAR data generation
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